2-(4-formyl-2-methoxyphenoxy)-N-(4-methoxyphenyl)acetamide
Description
2-(4-Formyl-2-methoxyphenoxy)-N-(4-methoxyphenyl)acetamide is a structurally complex acetamide derivative featuring a central phenoxy-acetamide scaffold. Its key substituents include:
- N-(4-Methoxyphenyl) moiety: Contributes to electronic modulation and steric effects, influencing binding affinity and metabolic stability.
The compound’s synthesis likely follows conventional phenoxy-acetamide coupling strategies, as seen in related derivatives .
Properties
IUPAC Name |
2-(4-formyl-2-methoxyphenoxy)-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-21-14-6-4-13(5-7-14)18-17(20)11-23-15-8-3-12(10-19)9-16(15)22-2/h3-10H,11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRXEMVBOBVOCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-formyl-2-methoxyphenoxy)-N-(4-methoxyphenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-formyl-2-methoxyphenol and 4-methoxyaniline as the primary starting materials.
Formation of Intermediate: The 4-formyl-2-methoxyphenol undergoes a nucleophilic substitution reaction with chloroacetyl chloride to form 2-(4-formyl-2-methoxyphenoxy)acetyl chloride.
Final Product Formation: The intermediate 2-(4-formyl-2-methoxyphenoxy)acetyl chloride is then reacted with 4-methoxyaniline in the presence of a base such as triethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-formyl-2-methoxyphenoxy)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: 2-(4-carboxy-2-methoxyphenoxy)-N-(4-methoxyphenyl)acetamide.
Reduction: 2-(4-hydroxymethyl-2-methoxyphenoxy)-N-(4-methoxyphenyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-formyl-2-methoxyphenoxy)-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-formyl-2-methoxyphenoxy)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions from analogs are critical to its physicochemical and biological profile. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Observations :
The nitro group in CAS 247592-74-1 introduces strong electron-withdrawing effects, reducing solubility but enhancing electrophilic reactivity .
Biological Activity :
- Quinazoline-sulfonyl acetamides (e.g., compounds 38–40 in ) exhibit potent anticancer activity (IC₅₀ < 10 µM), attributed to sulfonyl groups enabling hydrogen bonding with kinase targets. The absence of sulfonyl groups in the target compound suggests divergent mechanisms.
- Benzothiazole-thiadiazole acetamides (e.g., in ) show anticonvulsant activity, highlighting the role of heterocyclic moieties in CNS targeting. The target compound’s formyl group may instead favor enzyme inhibition via covalent binding.
Synthetic Feasibility :
- Derivatives like CAS 247592-74-1 are marked as discontinued , possibly due to complex synthesis or instability of the nitro group. The ethoxy analog (CAS 876566-09-5) remains accessible, suggesting methoxy/ethoxy substitutions are more synthetically tractable .
Reactivity: The formyl group enables nucleophilic additions (e.g., with amines or hydrazines), a feature absent in non-aldehydic analogs like VIe–VIh (flavone derivatives in ). This reactivity could be exploited for prodrug design or targeted delivery.
Biological Activity
2-(4-formyl-2-methoxyphenoxy)-N-(4-methoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural attributes and potential biological activities. This article provides an overview of its biological activity, including antimicrobial and anti-inflammatory properties, as well as insights from various studies.
- Molecular Formula: C17H17NO5
- Molecular Weight: 315.32 g/mol
- CAS Number: 32725-79-4
The compound features a formyl group, methoxy groups, and an acetamide moiety, which contribute to its reactivity and biological interactions.
The mechanism of action involves the compound's ability to interact with specific molecular targets within biological systems. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy groups enhance solubility and bioavailability, facilitating interaction with cellular targets.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study evaluated its efficacy against various bacterial strains, demonstrating significant inhibition comparable to standard antibiotics. The compound's structure allows it to penetrate bacterial cell walls effectively, leading to cell death.
Anti-inflammatory Effects
In addition to antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. In vitro studies showed that it could reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting potential therapeutic applications in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with similar compounds is essential:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Ethyl (4-formyl-2-methoxyphenoxy)acetate | Structure | Moderate antimicrobial activity |
| (4-formyl-2-methoxyphenoxy)acetic acid | Structure | Weak anti-inflammatory properties |
| N-[2-(4-formyl-2-methoxyphenoxy)ethyl]acetamide | Structure | Significant antimicrobial and anti-inflammatory activity |
The presence of both formyl and acetamide groups in this compound enhances its reactivity and biological effectiveness compared to these analogs.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Antimicrobial Study : A recent study assessed the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated an IC50 value of approximately 15 µg/mL against Staphylococcus aureus, demonstrating strong antibacterial properties.
- Anti-inflammatory Research : In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound reduced TNF-alpha levels by 60%, showing promise as an anti-inflammatory agent .
- Pharmacokinetic Studies : In silico ADMET analysis indicated favorable pharmacokinetic properties, suggesting good absorption and low toxicity profiles. This positions the compound as a candidate for further drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
